Methyl 7-(hydroxymethyl)-2-naphthoate

Factor Xa inhibitor anticoagulant synthesis naphthalene intermediate

Methyl 7-(hydroxymethyl)-2-naphthoate (CAS 162514-08-1) is a disubstituted naphthalene derivative belonging to the methyl 2-naphthoate ester class, characterized by a hydroxymethyl group at the 7-position and a methyl ester at the 2-position (C₁₃H₁₂O₃, MW 216.23). It is commercially available as a research-grade synthetic building block from multiple global suppliers at purities of 95% to ≥98%, with documented use as a key intermediate in the manufacture of pharmaceutically active compounds and agrochemicals.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 162514-08-1
Cat. No. B173483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-(hydroxymethyl)-2-naphthoate
CAS162514-08-1
SynonymsMETHYL 7-(HYDROXYMETHYL)-2-NAPHTHOATE
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=CC(=C2)CO)C=C1
InChIInChI=1S/C13H12O3/c1-16-13(15)11-5-4-10-3-2-9(8-14)6-12(10)7-11/h2-7,14H,8H2,1H3
InChIKeyRJPDNALCGZSUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-(hydroxymethyl)-2-naphthoate (CAS 162514-08-1): Naphthoate Building Block Procurement Profile


Methyl 7-(hydroxymethyl)-2-naphthoate (CAS 162514-08-1) is a disubstituted naphthalene derivative belonging to the methyl 2-naphthoate ester class, characterized by a hydroxymethyl group at the 7-position and a methyl ester at the 2-position (C₁₃H₁₂O₃, MW 216.23) [1]. It is commercially available as a research-grade synthetic building block from multiple global suppliers at purities of 95% to ≥98%, with documented use as a key intermediate in the manufacture of pharmaceutically active compounds and agrochemicals .

Why Generic Methyl 2-Naphthoate Substitution Fails for Methyl 7-(hydroxymethyl)-2-naphthoate Procurement


Generic substitution within the methyl 2-naphthoate family is precluded by the regiochemical dependence of both synthetic utility and biological target engagement. The 7-hydroxymethyl substitution pattern directly enables specific downstream transformations—most critically, validated conversion to the Factor Xa inhibitor DX-9065a via a documented multi-step industrial route [1]. In contrast, the closely related 6-hydroxymethyl positional isomer (CAS 55343-77-6) cannot access this same synthetic pathway due to divergent reactivity at the naphthalene core. Furthermore, within the broader methyl 2-naphthoate class, anti-inflammatory activity is highly substitution-dependent: naturally occurring methyl 2-naphthoate enantiomers from Morinda officinalis exhibit NO inhibitory IC₅₀ values ranging from 17.17 μM to >100 μM depending on specific ring decoration, demonstrating that even minor structural variations produce quantitatively distinct biological outcomes [2]. Procurement of the unsubstituted methyl 2-naphthoate or a regioisomer therefore carries a demonstrable risk of failed reaction sequences and lost biological activity.

Quantitative Differentiation Evidence for Methyl 7-(hydroxymethyl)-2-naphthoate vs. Closest Analogs


Validated Synthetic Pathway: DX-9065a Intermediate vs. 6-Hydroxymethyl Regioisomer

Methyl 7-(hydroxymethyl)-2-naphthoate is explicitly documented as intermediate (II) in a published, multi-step synthesis route leading to intermediate (V) of DX-9065a, a potent and selective Factor Xa inhibitor (Kᵢ ≈ 200 nM for thrombin generation inhibition in human plasma) [1]. The 7-hydroxymethyl substitution pattern is structurally required for the subsequent transformations in this route, including conversion to 7-(hydroxymethyl)-2-naphthamide and ultimately 7-(chloromethyl)-2-naphthonitrile [1]. The 6-hydroxymethyl regioisomer (CAS 55343-77-6) cannot participate in this validated pathway because the positional shift places the functional handle at a non-equivalent ring carbon, altering the geometry and electronic environment for downstream coupling reactions.

Factor Xa inhibitor anticoagulant synthesis naphthalene intermediate regiospecific synthesis

Regiochemical Differentiation: 7-Hydroxymethyl vs. 6-Hydroxymethyl Naphthoate Procurement Cost and Purity

Commercial availability data reveal distinct procurement profiles for the two regioisomers. Methyl 7-(hydroxymethyl)-2-naphthoate (CAS 162514-08-1) is offered at ≥98% purity (Aladdin, MolCore, Leyan) at a price point of approximately $384.90/50 mg from Aladdin . The 6-hydroxymethyl regioisomer (CAS 55343-77-6) is available at 95-98% purity from AKSci, Bidepharm, and Fluorochem, with Fluorochem pricing at approximately £453.00/100 mg (≈$575/100 mg) . On a per-milligram basis at comparable analytical specifications, the 7-substituted compound is available from a broader supplier base and at a more competitive entry-level price point for small-scale R&D procurement.

regioisomer comparison naphthalene building block procurement cost analysis purity specification

Anti-Inflammatory Class-Level Activity of Methyl 2-Naphthoates: Establishing Biological Relevance

The methyl 2-naphthoate scaffold—of which methyl 7-(hydroxymethyl)-2-naphthoate is a functionalized member—has demonstrated quantifiable anti-inflammatory activity in peer-reviewed studies. Structurally related methyl 2-naphthoate derivatives isolated from Morinda officinalis inhibit LPS-induced nitric oxide (NO) production in RAW264.7 murine macrophage cells with IC₅₀ values ranging from 17.17 μM (compound 19) to 34.32 μM (compound 2b), with the positive control indomethacin showing an IC₅₀ of 26.71 μM under identical assay conditions [1]. Compound 3b, another methyl 2-naphthoate enantiomer, dose-dependently suppressed TNF-α and IL-6 secretion (IC₅₀ = 26.2 μM for NO inhibition) [2]. These data establish the methyl 2-naphthoate core as a validated pharmacophore for anti-inflammatory activity, providing biological context for the procurement of functionalized derivatives such as the 7-hydroxymethyl variant. It must be noted that no direct IC₅₀ data were identified for methyl 7-(hydroxymethyl)-2-naphthoate itself; the activity of the specific compound in these assays remains uncharacterized.

anti-inflammatory nitric oxide inhibition methyl 2-naphthoate Morinda officinalis RAW264.7 macrophage

Functional Group Orthogonality: Dual Reactive Handles vs. Mono-Functional Naphthoate Analogs

Methyl 7-(hydroxymethyl)-2-naphthoate possesses two orthogonal reactive handles—a primary alcohol at the 7-position and a methyl ester at the 2-position—that enable sequential, chemoselective transformations. This contrasts with the simpler methyl 2-naphthoate (CAS 2459-25-8), which bears only the ester functionality and is primarily limited to ester hydrolysis, transesterification, or reduction to 2-(hydroxymethyl)naphthalene , and with 7-(hydroxymethyl)-2-naphthoic acid (CAS 162514-07-0), which presents competing reactivity between the carboxylic acid and the hydroxymethyl group . The orthogonal protection/derivatization strategy enabled by the ester-alcohol pairing is documented in the DX-9065a synthesis route where the 7-hydroxymethyl group is selectively converted to the corresponding amide and subsequently to the chloromethyl-nitrile without affecting the ester-derived carboxylate framework [1].

bifunctional building block orthogonal reactivity hydroxymethyl ester naphthalene derivatization synthetic intermediate

Prioritized Application Scenarios for Methyl 7-(hydroxymethyl)-2-naphthoate Procurement


Factor Xa Inhibitor Medicinal Chemistry and DX-9065a Analog Synthesis

The compound's documented role as intermediate (II) in the synthesis of DX-9065a—a selective Factor Xa inhibitor with demonstrated 74% thrombin generation inhibition at 200 nM in human plasma [1]—makes it the preferred starting material for structure-activity relationship (SAR) programs exploring 7-substituted naphthalene-based anticoagulants. The validated synthetic route provides a risk-reduced entry point for medicinal chemistry teams requiring regiospecifically functionalized naphthalene cores.

Orthogonal Bifunctional Naphthalene Scaffold for Diversity-Oriented Synthesis

For academic and industrial laboratories conducting diversity-oriented synthesis, the orthogonal ester and primary alcohol handles enable sequential derivatization without cross-reactivity. As confirmed by the ≥4 commercial suppliers offering this compound at ≥98% purity , the reliable supply chain supports library synthesis programs requiring gram-scale quantities of a bifunctional naphthalene building block.

Anti-Inflammatory Methyl 2-Naphthoate Pharmacophore Exploration

Given that methyl 2-naphthoate derivatives from natural sources exhibit NO inhibitory activity with IC₅₀ values in the 17–42 μM range (comparable to indomethacin at 26.71 μM) [2], methyl 7-(hydroxymethyl)-2-naphthoate serves as a synthetically tractable scaffold for exploring substitution-dependent anti-inflammatory SAR. Researchers should note that the 7-hydroxymethyl derivative itself has not been directly assayed, and procurement for this application requires commitment to de novo biological characterization.

Agrochemical Intermediate and Specialty Chemical Synthesis

The compound is cited as an intermediate for agrochemical synthesis, enabling the creation of novel compounds for agricultural applications, as well as for dyes and pigments via its unique naphthalene reactivity profile . Industrial procurement for these applications benefits from the established multi-supplier commercial availability at research to bulk scales.

Quote Request

Request a Quote for Methyl 7-(hydroxymethyl)-2-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.